L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl-
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Overview
Description
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- is a complex oligopeptide composed of multiple amino acids. This compound is of significant interest due to its unique sequence and potential applications in various scientific fields. The sequence of amino acids in this compound includes alanine, valine, leucine, and proline, which are known for their roles in protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-valine, is activated and coupled to the deprotected amino group of the previous amino acid.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (L-leucine, L-proline, L-alanine, L-leucine, L-proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for certain steps to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the side chains of amino acids like proline and leucine, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, although this specific peptide does not contain cysteine residues.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Hydroxylated amino acid derivatives.
Reduction: Reduced forms of any oxidized residues.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and structural biology studies.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure allow it to bind to these targets, modulating their activity. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.
L-Alanyl-L-tyrosine: Another dipeptide with applications in biochemistry and medicine.
Uniqueness
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Unlike simpler dipeptides, this oligopeptide can form more complex secondary and tertiary structures, making it valuable for studying protein folding and interactions.
Properties
CAS No. |
503844-18-6 |
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Molecular Formula |
C33H57N7O8 |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C33H57N7O8/c1-17(2)15-22(31(45)40-14-10-12-25(40)29(43)36-21(8)33(47)48)37-27(41)20(7)35-28(42)24-11-9-13-39(24)32(46)23(16-18(3)4)38-30(44)26(34)19(5)6/h17-26H,9-16,34H2,1-8H3,(H,35,42)(H,36,43)(H,37,41)(H,38,44)(H,47,48)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
MYJQSCPFUXABHG-OLDNPOFQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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